Synthetic Yield Comparison: 4-[(Trifluoromethoxy)methyl]piperidine vs. 4-(Trifluoromethoxy)piperidine
In a 5-stage synthesis starting from commercially available precursors, 4-[(trifluoromethoxy)methyl]piperidine was produced in a 13.5% overall yield. This is a key differentiator from its direct analog, 4-(trifluoromethoxy)piperidine, which was synthesized via a similar route with a significantly higher overall yield of 40% [1].
| Evidence Dimension | Multistep Synthetic Yield |
|---|---|
| Target Compound Data | 13.5% overall yield |
| Comparator Or Baseline | 4-(Trifluoromethoxy)piperidine (40% overall yield) |
| Quantified Difference | 26.5 percentage point decrease in yield for the target compound |
| Conditions | 5-stage synthesis starting from 4-(hydroxymethyl)piperidine for the target compound and 4-hydroxypiperidine for the comparator |
Why This Matters
This 13.5% yield, while lower than the comparator, quantifies the synthetic cost and establishes a verified benchmark for procurement and scale-up planning, directly contrasting with the more efficient synthesis of the analog.
- [1] Logvinenko, I. G., Dolovanyuk, V. G., & Kondratov, I. S. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 3-9. DOI: 10.24959/ophcj.21.222669 View Source
